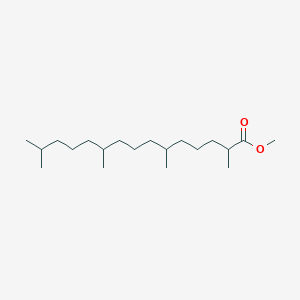

Methyl pristanate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,6,10,14-tetramethylpentadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-16(2)10-7-11-17(3)12-8-13-18(4)14-9-15-19(5)20(21)22-6/h16-19H,7-15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWYDFQCGCPILG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336819 | |

| Record name | Methyl pristanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001-80-5 | |

| Record name | Methyl pristanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Cellular and Molecular Mechanisms of Action Attributed to Methyl Pristanate and Its Metabolites

Impact on Intracellular Signaling Pathways

Pristanic acid and its precursor, phytanic acid, are known to activate the G-protein coupled receptor GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1). nih.govmedlink.com This receptor is primarily recognized for its role in mediating the signaling of medium to long-chain fatty acids. nih.gov Studies using HEK 293 cells engineered to express the GPR40 receptor demonstrated that treatment with either phytanic acid or pristanic acid leads to a significant increase in intracellular calcium levels. nih.gov This response was comparable to that induced by GW9508, a known synthetic agonist of GPR40. nih.gov The activation of GPR40 is considered a key event in the signaling cascade that contributes to the cellular toxicity of these branched-chain fatty acids. nih.gov The interaction is believed to involve the carboxylate moiety of the fatty acids with the receptor. nih.gov

Table 1: GPR40 (FFAR1) Activation by Methyl Pristanate (B1259802) Metabolites

Summary of research findings on the interaction between pristanic acid/phytanic acid and the GPR40 receptor.

| Compound | Cell Model | Key Finding | Reference |

|---|---|---|---|

| Pristanic Acid | HEK 293 cells expressing GPR40 | Significantly increased intracellular Ca2+ levels, indicating GPR40 activation. | nih.gov |

| Phytanic Acid | HEK 293 cells expressing GPR40 | Significantly increased intracellular Ca2+ levels, similar to pristanic acid. | nih.gov |

| GW9508 (Synthetic Agonist) | HEK 293 cells expressing GPR40 | Used as a positive control, induced a similar Ca2+ increase. | nih.gov |

The activation of GPR40 by pristanic and phytanic acids directly leads to the modulation of the inositol (B14025) 1,4,5-trisphosphate (InsP3)-calcium (Ca2+) signaling pathway. nih.govmedlink.com This pathway is a critical component of cellular signal transduction, where InsP3 acts as a second messenger to mobilize calcium from intracellular stores. nih.gov Research on mixed cultures of rat hippocampal neurons, astrocytes, and oligodendrocytes has shown that exposure to phytanic or pristanic acid results in dramatic elevations in cellular calcium concentrations, a process mediated by the InsP3 signaling cascade. medlink.com This deregulation of intracellular calcium homeostasis is a central feature of the toxicity associated with these fatty acids. nih.govnih.gov

Cellular Responses and Physiological Perturbations

A significant cellular response to elevated levels of methyl pristanate's metabolites is the induction of oxidative stress. This is characterized by an overproduction of reactive oxygen species (ROS) that overwhelms the cell's antioxidant defenses. nih.gov Studies have demonstrated that pristanic acid, in particular, is a potent inducer of ROS generation in brain cells. nih.gov Further research in the cerebellum of young rats showed that pristanic acid not only increases levels of malondialdehyde (a marker of lipid peroxidation) and carbonyl formation (a marker of protein oxidation) but also causes DNA damage. nih.gov Concurrently, it depletes the cell's primary antioxidant defenses, such as reducing sulfhydryl content and glutathione (B108866) (GSH) concentrations. nih.gov This induction of oxidative stress is considered a key mechanism contributing to the cellular damage seen in disorders where these fatty acids accumulate. nih.govfrontiersin.org

Table 2: Oxidative Stress Markers Induced by Pristanic Acid

Effects of pristanic acid on various markers of oxidative stress and antioxidant defenses in rat cerebellum.

| Parameter Measured | Effect of Pristanic Acid | Significance | Reference |

|---|---|---|---|

| Malondialdehyde (MDA) Levels | Increased | Indicates lipid peroxidation. | nih.gov |

| Carbonyl Formation | Increased | Indicates protein oxidative damage. | nih.gov |

| DNA Damage | Increased | Indicates genotoxicity. | nih.gov |

| Sulfhydryl Content | Decreased | Depletion of antioxidant capacity. | nih.gov |

| Glutathione (GSH) Levels | Decreased | Depletion of a key antioxidant. | nih.gov |

The toxic activities of pristanic and phytanic acid are strongly linked to the disruption of mitochondrial function. nih.govnih.gov Exposure of brain cells to pristanic acid leads to in situ mitochondrial depolarization, indicating a compromise in the mitochondrial membrane potential essential for energy production. nih.gov Furthermore, pristanic acid has been shown to inhibit key enzymes of the citric acid cycle, specifically α-ketoglutarate dehydrogenase and aconitase, which are known to be vulnerable to free radical attack. nih.gov This enzymatic inhibition disrupts cellular respiration and energy metabolism.

It is also important to note that the catabolism of pristanic acid itself is a process shared between peroxisomes and mitochondria. Following an initial three rounds of beta-oxidation within the peroxisomes, the resulting acyl-CoA intermediates are esterified to carnitine and transported into the mitochondria for complete oxidation. researchgate.netnepjol.info Therefore, cellular pathology can arise both from the direct inhibitory effects of pristanic acid on mitochondrial components and from the metabolic burden placed on mitochondria during its breakdown.

The accumulation of branched-chain fatty acids can alter the physical properties of cellular membranes and modulate the function of embedded ion channels. medlink.comresearchgate.net While direct studies on this compound are limited, research on its precursor, phytanic acid, indicates that elevated levels can affect the activity of plasma membrane ion transporters. medlink.com Generally, fatty acids are recognized as significant modulators of a wide variety of ion channels, and their effects are dependent on their specific chemical structure, such as the presence of a carboxyl group and the degree of unsaturation. biorxiv.orgmdpi.com Branched-chain fatty acids are also integral to maintaining membrane structure and fluidity, suggesting that abnormal concentrations could disrupt these fundamental properties and, consequently, the function of membrane-bound proteins like ion channels. researchgate.net

Gene Expression and Transcriptional Regulation

The influence of this compound and its metabolites on cellular function is largely driven by their ability to alter the transcriptional landscape. This is achieved through direct and indirect interactions with the components of the epigenetic machinery and with nuclear receptors that govern the expression of a wide array of genes.

Branched-chain fatty acids (BCFAs), including the metabolites of this compound, are recognized for their capacity to induce epigenetic changes, thereby influencing gene expression without altering the DNA sequence itself. frontiersin.org These modifications primarily involve alterations to histones, the proteins around which DNA is wound to form chromatin. creative-biolabs.com

One of the key epigenetic mechanisms influenced by fatty acids is histone acetylation. cusabio.com This process, regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs), plays a crucial role in controlling chromatin structure and, consequently, gene transcription. wikipedia.org Acetylation of histone tails generally leads to a more open chromatin structure (euchromatin), making DNA accessible to transcription factors and promoting gene expression. creative-biolabs.com Conversely, deacetylation by HDACs results in a more compact chromatin structure (heterochromatin), which represses gene transcription. wikipedia.org

Research on phytanic acid, the metabolic precursor to pristanic acid, has shown that it can modulate epigenetic transcriptional regulation. nih.gov Studies have demonstrated that exposure of brain cells to phytanic acid can enhance the activity of histone deacetylases (HDACs). nih.gov This increased HDAC activity leads to a reduction in the level of acetylated lysine (B10760008) residues on histones, which can inactivate transcription factors and potentially lead to the development of mitochondrial abnormalities and accelerated cell death. nih.gov While phytanic acid has been shown to exert these effects, it is important to note that its metabolite, pristanic acid, may not always produce the same biological outcomes. For instance, in the context of brown adipocyte differentiation, phytanic acid promotes the process, whereas pristanic acid does not. researchgate.net This highlights the specific roles each metabolite may play in cellular signaling.

The table below summarizes the principal epigenetic modifications and the enzymes involved, which can be influenced by fatty acids.

| Epigenetic Mechanism | Enzymes Involved | Effect on Chromatin | Impact on Gene Transcription |

| Histone Acetylation | Histone Acetyltransferases (HATs) | Loosens chromatin structure (Euchromatin) | Activation |

| Histone Deacetylation | Histone Deacetylases (HDACs) | Condenses chromatin structure (Heterochromatin) | Repression |

| Histone Methylation | Histone Methyltransferases (HMTs) | Can be activating or repressing | Activation or Repression |

| Histone Demethylation | Histone Demethylases (KDMs) | Reverses methylation marks | Activation or Repression |

This table provides a general overview of epigenetic mechanisms that can be modulated by various molecules, including branched-chain fatty acids.

The regulatory actions of this compound's primary metabolite, pristanic acid, are significantly mediated through its interaction with nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptor alpha (PPARα). ocl-journal.orghmdb.ca Pristanic acid is a potent natural ligand and activator of PPARα, a transcription factor that plays a central role in the regulation of lipid and glucose metabolism and also modulates inflammatory responses. ocl-journal.orghmdb.caoup.com

Metabolic Gene Expression

Upon activation by pristanic acid, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. oup.com This binding initiates the transcription of numerous genes involved in fatty acid metabolism. oup.compnas.org The activation of PPARα by pristanic acid and other ligands leads to the upregulation of virtually every major enzymatic step in the fatty acid oxidation pathways within mitochondria, peroxisomes, and microsomes. nih.gov

A phytol-enriched diet, which increases the levels of phytanic and pristanic acid, has been shown to stimulate the expression of PPARα target genes involved in fatty acid metabolism in both the liver and brown adipose tissue. researchgate.netresearchgate.net

The table below details some of the key PPARα target genes that are upregulated by its activation, illustrating the downstream effects on metabolic pathways.

| Gene | Protein/Enzyme | Function | Metabolic Pathway |

| ACOX1 | Acyl-CoA Oxidase 1 | Catalyzes the first step of peroxisomal beta-oxidation. | Peroxisomal Fatty Acid Oxidation |

| CPT1A | Carnitine Palmitoyltransferase 1A | Facilitates the transport of long-chain fatty acids into mitochondria. | Mitochondrial Fatty Acid Oxidation |

| CYP4A1 | Cytochrome P450 4A1 | Involved in the omega-oxidation of fatty acids. | Microsomal Fatty Acid Oxidation |

| SLC22A5 | Solute Carrier Family 22 Member 5 | Organic cation/carnitine transporter, involved in fatty acid uptake. | Fatty Acid Transport |

| L-FABP | Liver Fatty Acid Binding Protein | Intracellular transport of fatty acids. | Fatty Acid Transport |

Data sourced from studies on PPARα activation by ligands including branched-chain fatty acids. pnas.orgnih.gov

Inflammatory Gene Expression

Beyond its role in metabolism, PPARα activation also has significant anti-inflammatory effects. nih.gov This is achieved through a mechanism known as transcriptional repression, where activated PPARα interferes with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB). oup.com NF-κB is a critical regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6). nih.govnih.gov By inhibiting the NF-κB pathway, PPARα activation can suppress the expression of these inflammatory mediators. oup.comnih.gov Although the direct impact of this compound has been linked to inhibiting the expression of genes like IL-6 and TNF-α, the effects of its metabolite pristanic acid are largely channeled through the PPARα pathway. researchgate.net

Advanced Analytical Methodologies for the Characterization and Quantification of Methyl Pristanate

Gas Chromatography (GC) Techniques

Gas chromatography stands as the cornerstone for the analysis of fatty acid methyl esters (FAMEs), including methyl pristanate (B1259802). The conversion of fatty acids to their methyl esters increases their volatility and thermal stability, making them ideal for GC analysis. gcms.cz This derivatization process improves peak symmetry and reduces the activity of the sample, leading to more precise analytical data. gcms.cz

Capillary Gas Chromatography for Fatty Acid Methyl Esters (FAMEs)

The analysis of FAMEs has largely transitioned from packed columns to capillary columns, which offer significantly higher separation efficiency. gcms.cz This enhanced resolution is critical when analyzing complex fatty acid profiles. gcms.cz For the separation of saturated and unsaturated FAMEs, capillary columns with polar stationary phases are standard.

Highly polar stationary phases, such as those made of 100% poly(biscyanopropyl siloxane) or Carbowax-type (polyethylene glycol), are frequently employed. gcms.cznih.gov These phases provide the necessary selectivity to resolve a wide range of FAMEs, although their performance can be affected by column age and conditioning, requiring careful method validation. nih.gov The International Olive Council and other regulatory bodies provide standardized methods for the GC determination of FAMEs using capillary columns. internationaloliveoil.org The choice of carrier gas, typically hydrogen or helium, also impacts the analysis; hydrogen can significantly speed up separations and produce sharper peaks. internationaloliveoil.org

Table 1: Typical Capillary Column Characteristics for FAME Analysis

| Parameter | Description | Source(s) |

|---|---|---|

| Column Type | Fused Silica (B1680970) Capillary | gcms.czaocs.org |

| Stationary Phase | Poly(biscyanopropyl siloxane) (e.g., SP-2560), Polyethylene Glycol (e.g., Carbowax), Ionic Liquids (e.g., SLB-IL111) | gcms.czsigmaaldrich.comdb-thueringen.de |

| Dimensions (L x ID x df) | 75 m x 0.18 mm x 0.14 µm (Fast GC), 100 m x 0.25 mm x 0.20 µm (High Resolution), 200 m x 0.25 mm (High Polarity) | sigmaaldrich.comdb-thueringen.de |

| Carrier Gas | Hydrogen, Helium | internationaloliveoil.orgsigmaaldrich.com |

| Detector | Flame Ionization Detector (FID) | internationaloliveoil.orgdb-thueringen.de |

Advanced GC-Mass Spectrometry (GC-MS) and GC-Time-of-Flight Mass Spectrometry (GC-TOF/MS) for Identification

While Flame Ionization Detection (FID) is common for quantification, mass spectrometry (MS) is invaluable for the qualitative analysis and structural confirmation of FAMEs. nih.gov The coupling of GC with MS combines the high separation power of GC with the definitive identification capabilities of MS. nih.gov

GC-MS is a powerful alternative to GC-FID, offering the ability to combine quantitative determination with spectrometric examination, which is particularly advantageous for analyzing complex biological samples. nih.gov Recent developments have focused on distinguishing FAMEs from free fatty acids in a single run by using isotopic labeling with deuterated methanol (B129727), followed by GC-MS/MS analysis. chromatographyonline.com

GC-Time-of-Flight Mass Spectrometry (GC-TOF/MS) provides even greater analytical power, offering high sensitivity and mass resolution. restek.com This technique has been successfully used to develop validated methods for quantifying dozens of fatty acids in human plasma for clinical studies. nih.gov The high data acquisition speed and deconvolution software of TOF-MS allow for the reliable identification of compounds even when they coelute chromatographically. restek.com In one study, GC-TOF/MS was instrumental in identifying over 125 different fatty acids in menhaden oil. db-thueringen.de Furthermore, GC coupled with an atmospheric pressure chemical ionization (APCI) source and a QTOF analyzer has proven effective for identifying very long-chain polyunsaturated fatty acids by providing accurate mass measurement of the protonated molecule. csic.es

Table 2: Key Parameters in GC-MS and GC-TOF/MS for FAME Identification

| Parameter | Technique | Details | Application | Source(s) |

|---|---|---|---|---|

| Ionization Mode | Electron Impact (EI) | Standard mode for creating fragment ions and library matching. | General FAME quantification and identification. | nih.gov |

| Atmospheric Pressure Chemical Ionization (APCI) | Soft ionization, produces a prominent protonated molecule ([M+H]+). | Identification of very long-chain PUFAs. | csic.es | |

| Mass Analyzer | Quadrupole | Used for scanning or selected ion monitoring (SIM). | Routine quantitative and qualitative analysis. | nih.govsigmaaldrich.com |

| Ion Trap | Can perform MS/MS for structural elucidation. | Comparative studies with quadrupole and FID. | nih.gov | |

| Time-of-Flight (TOF) | High mass resolution and fast acquisition rates. | Analysis of complex mixtures, identification of coeluting peaks. | db-thueringen.derestek.comnih.gov |

Two-Dimensional Gas Chromatography for Complex Mixture Resolution

For exceptionally complex samples, such as biodiesel blends or certain biological extracts, one-dimensional GC may not provide sufficient resolution. petro-online.com Two-dimensional gas chromatography (GCxGC) offers a solution by employing two columns with different stationary phase selectivities to significantly increase peak capacity and separation power. petro-online.comchula.ac.th

A common approach is heart-cutting 2D GC, where specific, unresolved segments from the first column's effluent are transferred to the second column for further separation. petro-online.com This is particularly useful for quantifying FAME content in biodiesel blends, where the FAME peaks can be obscured by the complex hydrocarbon matrix of petroleum diesel. petro-online.com

Comprehensive two-dimensional gas chromatography (GC×GC) modulates and transfers the entire effluent from the first dimension (1D) column to the second dimension (2D) column in series. This technique provides superior separation for complex samples like milk fat, allowing for the resolution of isomers that would otherwise overlap. db-thueringen.dechula.ac.th The use of a splitter-based non-cryogenic modulator can make the technique more environmentally friendly. chula.ac.th

Table 3: Example GCxGC Setup for FAME Analysis in Complex Matrices

| Parameter | First Dimension (¹D) | Second Dimension (²D) | Source(s) |

|---|---|---|---|

| Column Phase | Non-polar or semi-polar (e.g., DB-5) | Polar (e.g., HP-INNOWax, SLB-IL111) | db-thueringen.depetro-online.com |

| Typical Application | Separation of FAMEs from petroleum diesel matrix. | Separation of individual FAMEs based on polarity/unsaturation. | petro-online.com |

| Technique | Heart-cutting or Comprehensive (GCxGC) | Heart-cutting or Comprehensive (GCxGC) | petro-online.comchula.ac.th |

Fast GC Methodologies for High-Throughput Analysis

In settings where a large number of samples must be analyzed, such as in clinical trials or quality control, fast GC methodologies are employed to increase throughput. nih.gov These methods can reduce the typical GC analysis time of 30-60 minutes down to just a few minutes. thermofisher.com

The principles of fast GC involve using shorter columns (e.g., 5-10 m) with a smaller internal diameter (e.g., 0.18 mm) and thinner stationary phase films. sigmaaldrich.comthermofisher.com This is often combined with the use of hydrogen as a carrier gas, which allows for faster optimal linear velocities, and rapid temperature programming. sigmaaldrich.comthermofisher.com The application of these principles can result in a 20-fold increase in speed over conventional GC methods. thermofisher.com To manage the increased sample turnover, robotic systems have been developed for automated sample preparation, including transesterification, creating a fully high-throughput workflow. nih.gov

Table 4: Comparison of Conventional vs. Fast GC for FAME Analysis

| Parameter | Conventional GC | Fast GC | Source(s) |

|---|---|---|---|

| Analysis Time | 30 - 60 minutes | < 10 minutes (often 2-6 minutes) | nih.govthermofisher.com |

| Column Length | 30 - 100 m | 5 - 75 m | sigmaaldrich.comthermofisher.com |

| Column I.D. | 0.25 - 0.53 mm | ≤ 0.18 mm | sigmaaldrich.comsigmaaldrich.com |

| Carrier Gas | Helium or Hydrogen | Hydrogen (preferred) | sigmaaldrich.com |

| Throughput | Lower | High (e.g., 200 samples/day) | nih.gov |

Liquid Chromatography (LC) Techniques

While GC is the dominant technique for FAME analysis, liquid chromatography, particularly HPLC, serves a crucial role in the preparative-scale fractionation and separation of specific isoprenoid and other fatty acid isomers that can be challenging to resolve by GC alone.

High-Performance Liquid Chromatography (HPLC) for Isoprenoid Fatty Acid Separation

High-Performance Liquid Chromatography is a powerful tool for separating FAMEs, including isoprenoid derivatives, often based on their degree of unsaturation or stereochemistry. aocs.orgdb-thueringen.de Different HPLC modes are utilized depending on the separation required.

Silver ion HPLC (Ag+-HPLC) is a highly effective technique for fractionating FAMEs into groups based on the number, position, and geometry (cis/trans) of their double bonds. db-thueringen.de This method is frequently used as a prefractionation step before GC-MS analysis to simplify complex mixtures and aid in the identification of individual isomers. db-thueringen.de

Reversed-phase HPLC (RP-HPLC) separates compounds based on hydrophobicity. It can be used to separate FAMEs, including positional and conjugated linoleic acid (CLA) isomers, using columns like C18 with an acetonitrile (B52724) mobile phase. db-thueringen.deresearchgate.net

Normal-phase HPLC (NP-HPLC) using aminopropyl-functionalized columns has been shown to provide very rapid (under 4 minutes) and distinct separation of FAMEs from the non-polar compounds in biodiesel/petrodiesel blends. mdpi.com

Table 5: HPLC Modes for Isoprenoid and Fatty Acid Methyl Ester Separation

| HPLC Mode | Stationary Phase | Typical Mobile Phase | Separation Principle | Source(s) |

|---|---|---|---|---|

| Silver Ion (Ag+-HPLC) | Silica gel loaded with silver ions | Hexane/Acetonitrile gradients | Interaction of double bonds with silver ions | db-thueringen.de |

| Reversed-Phase (RP-HPLC) | C18 (Octadecylsilane) | Acetonitrile | Hydrophobicity | db-thueringen.deresearchgate.net |

| Normal-Phase (NP-HPLC) | Amino-functionalized silica | n-heptane with MTBE gradient | Polarity | mdpi.com |

Silver Ion HPLC for Geometric and Positional Isomer Analysis

Silver ion high-performance liquid chromatography (Ag+-HPLC) is a powerful technique primarily used for the separation of fatty acid methyl esters (FAMEs) based on the number, configuration (cis/trans), and position of double bonds within their aliphatic chains. nih.govaocs.orggerli.com The separation mechanism relies on the reversible formation of charge-transfer complexes between the π-electrons of the double bonds and silver ions immobilized on the stationary phase. researchgate.net The strength of this interaction, and thus the retention time, increases with the number of double bonds. For a given number of double bonds, trans isomers interact less strongly with the silver ions than cis isomers due to greater steric hindrance, resulting in earlier elution. csic.es

Methyl pristanate (methyl 2,6,10,14-tetramethylpentadecanoate) is a saturated fatty acid. ontosight.ainih.gov As it lacks carbon-carbon double bonds, it does not form complexes with silver ions. Consequently, Ag+-HPLC is not employed for the analysis of geometric or positional isomers of this compound itself.

However, the technique is highly valuable in the broader context of analyzing complex lipid samples that contain this compound. In such mixtures, Ag+-HPLC is effectively used as a fractionation tool to separate different classes of FAMEs. Saturated FAMEs, including this compound and methyl phytanate, show no affinity for the silver ions and are eluted first as a single fraction, well-separated from their unsaturated counterparts (monoenes, dienes, polyenes). researchgate.net This preliminary separation simplifies the subsequent analysis of the saturated fraction by gas chromatography, reducing peak co-elution and improving the accuracy of identification and quantification of branched-chain fatty acids. csic.esresearchgate.net

Table 1: Elution Order of Fatty Acid Methyl Ester (FAME) Classes in Silver Ion HPLC

| Elution Order | FAME Class | Interaction with Ag+ | Example Compounds |

| 1 | Saturated | None | Methyl Stearate, This compound |

| 2 | Trans-Monoenoic | Weak | Methyl Elaidate (trans-9-18:1) |

| 3 | Cis-Monoenoic | Moderate | Methyl Oleate (B1233923) (cis-9-18:1) |

| 4 | Di- and Polyenoic | Strong to Very Strong | Methyl Linoleate, Methyl Linolenate |

Sample Preparation and Derivatization Strategies

The conversion of pristanic acid, whether free or esterified in complex lipids like triacylglycerols, into its more volatile methyl ester (this compound) is a critical prerequisite for gas chromatographic analysis. This conversion is typically achieved through transesterification (for esterified acids) or esterification (for free fatty acids).

Protocols can be broadly categorized as acid-catalyzed or base-catalyzed. Base-catalyzed methods, using reagents like sodium hydroxide (B78521) (NaOH) or sodium methoxide (B1231860) (CH₃ONa) in methanol, are rapid and common. aocs.org However, they can be inefficient for free fatty acids and may promote saponification. Acid-catalyzed methods, employing reagents such as methanolic hydrogen chloride (HCl), sulfuric acid (H₂SO₄), or boron trifluoride (BF₃) in methanol, effectively esterify free fatty acids and transesterify esterified lipids, though they may require longer reaction times and higher temperatures. rsc.org

For comprehensive analysis of samples containing a mixture of lipid classes, optimized two-step protocols are often superior. scispace.com A highly efficient approach involves an initial alkaline hydrolysis or transesterification, followed by acid-catalyzed methylation. For instance, a combined base-acid procedure using NaOH/methanol followed by BF₃/methanol ensures the complete and rapid conversion of all pristanic acid forms to this compound, minimizing analytical errors and handling losses. rsc.org

Table 2: Comparison of Transesterification Protocol Parameters

| Parameter | Base-Catalyzed (e.g., NaOH/MeOH) | Acid-Catalyzed (e.g., BF₃/MeOH) | Two-Step (NaOH then BF₃/MeOH) |

| Reaction Time | 30-180 min db-thueringen.de | 60-120 min | Generally faster overall time to completion |

| Temperature | 50-65°C scioninstruments.com | 60-100°C | Variable, often 60-100°C for the acid step |

| Catalyst Conc. | 0.5-1.5% (w/w) db-thueringen.descioninstruments.com | 7-14% (w/v) | Optimized for each step |

| Primary Target | Triacylglycerols | Free Fatty Acids, Triacylglycerols | All lipid classes |

| Efficiency | High for glycerides, low for FFA | High for all forms | Very High for all forms rsc.org |

Pristanic acid possesses three chiral centers at carbons 2, 6, and 10, leading to the possibility of eight stereoisomers. The analysis of these individual stereoisomers is crucial, as their distribution can be indicative of metabolic pathways or the origin of a sample. Direct separation of the this compound enantiomers and diastereomers by standard gas chromatography is often incomplete.

To overcome this, chiral derivatization is employed. This strategy involves reacting the racemic or diastereomeric mixture of pristanic acid with an enantiomerically pure chiral derivatizing agent to form new diastereomeric derivatives. wikipedia.orgtcichemicals.comtcichemicals.com These newly formed diastereomers have different physical properties and can be separated by conventional, non-chiral chromatography.

A highly effective reagent for the resolution of isoprenoid acids is the chiral alcohol L-(-)-menthol. aocs.orgbeilstein-journals.org The pristanic acid mixture is converted to its L-(-)-menthyl pristanate esters. These diastereomeric esters exhibit sufficient differences in their chromatographic behavior to be resolved on high-resolution capillary GC columns. aocs.org This approach has been successfully used to separate the various diastereomers of pristanic acid, allowing for the determination of their relative proportions in a sample. aocs.org For example, the LDD and DDD forms of this compound have been effectively resolved using this technique. aocs.org

Quantitative and Qualitative Assessment Approaches

For the unambiguous identification and accurate quantification of this compound in samples, the use of a pure, certified analytical reference standard is indispensable. ontosight.ai Commercially available this compound standards serve several critical functions in the analytical workflow. db-thueringen.de

Qualitative Identification: By comparing the retention time of a peak in a sample chromatogram to that of the authentic this compound standard analyzed under identical GC conditions, analysts can confidently identify its presence.

Quantitative Analysis: In quantitative methods, the reference standard is used to create a calibration curve, plotting detector response against known concentrations. The concentration of this compound in a sample is then determined by interpolating its detector response on this curve.

Internal Standard: While other fatty acids like methyl heptadecanoate (C17:0) are often used, scispace.com in specific applications, a deuterated or ¹³C-labeled version of this compound can serve as an ideal internal standard. scioninstruments.com An internal standard is a known amount of a compound added to the sample before analysis. It helps to correct for variations in sample injection volume and potential losses during sample preparation, thereby improving the accuracy and precision of the quantification. rsc.orgscioninstruments.com

The use of this compound as a reference material is particularly vital in clinical diagnostics for peroxisomal disorders (e.g., Refsum disease) and in food science for the analysis of dairy products and ruminant fats. wikipedia.orgresearchgate.netloinc.org

In gas chromatography, the retention behavior of a FAME is a key identifying characteristic. To standardize retention data across different instruments and conditions, the concept of Equivalent Chain Length (ECL) is widely used. shimadzu.comcustoms.go.jpscienceasia.org The ECL value of a compound relates its retention time to that of a series of straight-chain saturated fatty acid methyl esters (SFA-MEs). By definition, the ECL of an SFA-ME is its carbon number (e.g., methyl palmitate, C16:0, has an ECL of 16.0).

The ECL value for this compound is calculated by interpolating its retention time on a plot of the logarithm of retention time versus the carbon number of co-injected SFA-MEs. scienceasia.org

ECL Value = Cₙ + [(log t'r(sample) - log t'r(Cₙ)) / (log t'r(Cₙ₊₁) - log t'r(Cₙ))]

Where:

t'r is the adjusted retention time

Cₙ and Cₙ₊₁ are the carbon numbers of the two SFA-MEs that elute just before and after the sample peak.

The ECL value of this compound is influenced by its branched structure. The methyl groups reduce its boiling point and interaction with the stationary phase compared to a straight-chain fatty acid of the same total carbon number, resulting in an ECL value lower than its total carbon count of 19. Its precise ECL value is dependent on the polarity of the GC column's stationary phase and the temperature program used. shimadzu.comnih.govifremer.fr On non-polar columns (e.g., DB-1, VF-5ms), the ECL will be lower than on polar columns (e.g., wax-based phases like DB-WAX). researchgate.netshimadzu.com This predictable behavior of ECL values on different columns is a powerful tool for the structural confirmation of this compound in complex mixtures. db-thueringen.de

Role of Methyl Pristanate in Pathophysiology and Clinical Research Models

Association with Inherited Metabolic Disorders

The metabolism of pristanic acid, and by extension its derivative methyl pristanate (B1259802), is intricately linked to the proper functioning of peroxisomes. Consequently, inherited disorders characterized by peroxisomal dysfunction often lead to the accumulation of this compound.

Accumulation in Refsum Disease and Zellweger Syndrome

Refsum Disease: In classic adult Refsum disease, there is a deficiency in the enzyme phytanoyl-CoA hydroxylase, which is responsible for the alpha-oxidation of phytanic acid to pristanic acid. researchgate.netnepjol.infomedlink.com This enzymatic block means that phytanic acid accumulates, while levels of its downstream metabolite, pristanic acid (and therefore methyl pristanate), are typically low or normal. oup.comoup.com However, in infantile Refsum's disease, a peroxisome biogenesis disorder (PBD), the degradation of both phytanic acid and pristanic acid is impaired due to non-functional peroxisomes. oup.comresearchgate.netresearchgate.net In research settings, cultured skin fibroblasts from patients with Refsum disease have been used to study the impaired oxidation of phytanic acid. scispace.com

Zellweger Syndrome: Zellweger syndrome is the most severe of the Zellweger spectrum disorders (ZSDs), which are a group of PBDs caused by mutations in PEX genes, leading to absent or empty peroxisomes. researchgate.netinflibnet.ac.inmetbio.net A major biochemical hallmark of Zellweger syndrome is the accumulation of pristanic acid, along with phytanic acid and very-long-chain fatty acids (VLCFAs), in plasma and tissues. researchgate.nethmdb.cawikipedia.orgnih.gov The degradation of pristanic acid is impaired because the peroxisomal β-oxidation pathway is non-functional. hmdb.canih.gov Studies on cultured fibroblasts from individuals with Zellweger syndrome show a deficient degradation of pristanic acid. researchgate.net The measurement of methyl esters of fatty acids, including this compound, is a key diagnostic tool. researchgate.net

| Disorder | Typical Pristanic Acid Level | Underlying Defect |

|---|---|---|

| Classic Adult Refsum Disease | Low / Normal | Deficiency of phytanoyl-CoA hydroxylase, preventing formation of pristanic acid from phytanic acid. nepjol.infooup.comoup.com |

| Zellweger Syndrome / Infantile Refsum's Disease | Elevated | Generalized peroxisomal dysfunction, impairing the β-oxidation of pristanic acid. researchgate.nethmdb.canih.gov |

Involvement in D-Bifunctional Protein Deficiency and Sterol Carrier Protein-X Deficiency

D-Bifunctional Protein (DBP) Deficiency: DBP deficiency is an autosomal recessive disorder of peroxisomal β-oxidation caused by mutations in the HSD17B4 gene. nih.govfrontiersin.orggenome.jp This enzyme catalyzes the second and third steps of the β-oxidation of both VLCFAs and branched-chain fatty acids like pristanic acid. nih.govgenome.jp Consequently, a major metabolic consequence of DBP deficiency is the accumulation of pristanic acid in plasma and tissues. nih.govfrontiersin.org The pristanic acid to phytanic acid ratio is often increased in DBP deficiency because the defect lies in the β-oxidation of pristanic acid itself.

Sterol Carrier Protein-X (SCPx) Deficiency: SCPx, encoded by the SCP2 gene, is a peroxisomal thiolase essential for the final step of the β-oxidation of branched-chain fatty acids. nih.govuniprot.orgmedchemexpress.com Specifically, SCPx is responsible for the thiolytic cleavage of 3-oxo-pristanoyl-CoA. medchemexpress.com A deficiency in SCPx leads to the accumulation of pristanic acid in the plasma. nih.govnih.gov The first identified patient with SCPx deficiency presented with neurological symptoms, and metabolite analysis revealed elevated levels of pristanic acid. nih.govnih.gov Research has shown that the conventional peroxisomal thiolase is not efficient in processing 2-methyl branched-chain fatty acids, highlighting the specific and crucial role of SCPx in pristanic acid metabolism. medchemexpress.com

Biochemical and Molecular Manifestations in Peroxisomal Impairment

Biochemical Manifestations:

Accumulation of Specific Fatty Acids: The hallmark of these disorders is the buildup of substrates that are normally metabolized in peroxisomes. This includes not only pristanic acid but also phytanic acid (in PBDs), VLCFAs (like C26:0), and the bile acid intermediates di- and trihydroxycholestanoic acids (DHCA and THCA). researchgate.netnih.govnih.gov

Altered Fatty Acid Ratios: The ratio of pristanic acid to phytanic acid can be diagnostically useful. In disorders where pristanic acid β-oxidation is blocked (like DBP and SCPx deficiencies), this ratio is elevated. In classic Refsum disease, it is low.

Plasmalogen Deficiency: Peroxisomes are also essential for the synthesis of plasmalogens, a class of ether phospholipids. In generalized peroxisomal disorders like Zellweger syndrome, there is a marked deficiency of plasmalogens in erythrocytes. researchgate.netnih.gov

Molecular Manifestations:

Gene Mutations: The underlying cause of these inherited disorders lies in mutations within specific genes. For ZSDs, mutations are found in one of over a dozen PEX genes that encode for peroxins, the proteins required for peroxisome assembly. inflibnet.ac.in For single-enzyme deficiencies, mutations are found in the genes encoding the specific enzyme, such as HSD17B4 for DBP deficiency or SCP2 for SCPx deficiency. nih.govnih.gov

Enzyme and Protein Absence: These genetic mutations lead to the production of non-functional enzymes or a complete absence of the specific protein. For instance, in SCPx deficiency, Western blot analysis of cultured skin fibroblasts shows no detectable SCPx protein. nih.govnih.gov

Cellular Toxicity: The accumulation of metabolites like pristanic acid is believed to contribute to cellular toxicity, which underlies the clinical pathology of these diseases, including neurological damage. nepjol.info

Emerging Links to Complex Diseases

While the role of this compound in rare inherited disorders is well-established, recent research has begun to explore its association with more prevalent and complex diseases, such as hepatic pathologies and type 2 diabetes.

Correlation with Hepatic Pathologies (e.g., Fatty Liver, Liver Cancer)

The liver is the primary site of peroxisomal fatty acid oxidation, making it particularly vulnerable to the effects of accumulated metabolites like pristanic acid. hmdb.cawikipedia.org

Liver Cancer (Hepatocellular Carcinoma): The relationship between pristanate levels and liver cancer is an area of active investigation with some conflicting findings. One metabolome-wide Mendelian randomization study suggested that higher levels of pristanate were a protective factor, associated with a decreased risk of developing hepatocellular carcinoma (HCC) and cholangiocarcinoma (CCA). nih.govresearchgate.net Conversely, other research has indicated that an increase in pristanate levels may be correlated with an elevated risk of liver cancer. springermedizin.de This discrepancy highlights the complexity of metabolic influences on cancer and underscores the need for further research to clarify the precise role of pristanate in hepatic carcinogenesis.

| Pathology | Observed Association with Pristanate/Related Compounds | Potential Mechanism |

|---|---|---|

| Fatty Liver (NAFLD) | Methyl donor supplementation (related to methyl group metabolism) reduces hepatic triglyceride accumulation. nih.gov | Improved VLDL secretion and lipid export from the liver; potential epigenetic modifications. nih.govimrpress.com |

| Hepatocellular Carcinoma (HCC) | Conflicting data: some studies suggest a protective role nih.govresearchgate.net, while others suggest a correlation with increased risk. springermedizin.de | The biological mechanisms are not yet fully understood and require further investigation. |

Modulation of Glucose and Energy Metabolism in Type 2 Diabetes

Type 2 diabetes is characterized by insulin (B600854) resistance, where tissues like muscle, liver, and adipose tissue fail to respond effectively to insulin, leading to hyperglycemia. nepjol.infomedlink.com There is a well-established link between lipid metabolism and glucose homeostasis. nepjol.info

The accumulation of fatty acids and their metabolites in non-adipose tissues can lead to insulin resistance. frontiersin.orgfrontiersin.org This "lipotoxicity" can occur through several mechanisms, including the activation of inflammatory signaling pathways and the generation of lipid intermediates like diacylglycerol (DAG) and ceramides, which can directly interfere with the insulin signaling cascade. mdpi.comnih.gov For example, DAG can activate protein kinase C (PKC) isoforms that phosphorylate and inhibit key insulin signaling proteins like insulin receptor substrate-1 (IRS-1). nih.gov

Preclinical Research Models and Immunological Applications

Application in Animal Models for Lipid Metabolism Studies

This compound, as a methyl ester of pristanic acid, is situated within the broader context of lipid metabolism research, particularly concerning branched-chain fatty acids and the metabolic pathways they influence. While direct studies focusing exclusively on this compound are specific, its relevance is understood through the metabolism of its parent compounds, phytol (B49457) and pristane (B154290), and the general behavior of fatty acid methyl esters in biological systems.

In animal models, topically applied fatty acid methyl esters have been shown to penetrate the epidermis, enter into metabolic pathways, and significantly alter the composition of endogenous lipids. nih.gov For instance, studies in BALB/c mice demonstrated that methyl oleate (B1233923) and methyl palmitoleate (B1233929) could modify the fatty acid profiles of key epidermal lipids like acylglucosylceramide and phosphatidylethanolamine. nih.gov This indicates that methyl esters of fatty acids are biologically active and can be incorporated into complex lipid structures.

The metabolic precursor to pristanic acid, phytanic acid, and pristanic acid itself are known to be potent activators of peroxisome proliferator-activated receptors (PPARs), which are crucial transcription factors in the regulation of lipid metabolism. researchgate.net Research has also touched upon the role of pristanate in the regulation of liver health, with some studies suggesting it may play a role in preventing conditions like fatty liver. researchgate.netspringermedizin.de

Furthermore, the "methyl" component of this compound is significant in the context of methyl donor metabolism. Studies on animal models with diet-induced obesity have shown that supplementation with methyl donors can reverse the dysregulation of lipid metabolism by affecting the methylation of genes involved in fatty acid and cholesterol synthesis. mdpi.com In a pristane-induced murine lupus model, a methyl-supplemented diet was found to delay the onset of autoimmune disease, suggesting an interplay between methyl group metabolism and the inflammatory conditions induced by pristane. nih.govmdpi.com This diet had immunomodulating effects and was linked to the physiological methylation level of DNA. nih.gov These findings highlight the potential for methyl esters like this compound to be involved in the complex interplay between lipid metabolism and inflammatory signaling.

Table 1: Research Findings on Fatty Acid Esters and Methyl Donors in Lipid Metabolism

| Compound/Diet | Animal Model | Key Findings | Reference(s) |

|---|---|---|---|

| Methyl Oleate / Methyl Palmitoleate | Neonatal BALB/c Mice | Topically applied esters penetrated the epidermis and were incorporated into endogenous lipids, altering their fatty acid composition. | nih.gov |

| Phytol-Containing Diet | Mice | Led to the accumulation of phytanic acid and pristanic acid in tissues; these acids are known activators of PPARs, which regulate lipid metabolism. | researchgate.net |

| Methyl Donor Supplementation | Rat Obesogenic Models | Ameliorated dysregulation of lipid metabolism by altering gene methylation, reversing high fatty acid and cholesterol accumulation in the liver. | mdpi.com |

| Methyl-Supplemented Nutrition | Pristane-Induced Lupus Mice | Delayed development of autoimmune disease, modulated cytokine levels, and increased DNA methylation in B lymphocytes. | nih.gov |

Immunological Adjuvant Properties (Pristane Context)

This compound's role as an immunological agent is intrinsically linked to its parent compound, pristane (2,6,10,14-tetramethylpentadecane). Pristane is a well-documented and potent immunological adjuvant. wikipedia.orgnih.govwikipedia.org An adjuvant is a substance that, when administered with an antigen, enhances the resulting immune response. walshmedicalmedia.com Adjuvants are critical components of many vaccines and are used extensively in immunology research to stimulate a more robust and durable immune reaction. wikipedia.orgwalshmedicalmedia.com

Pristane is a naturally occurring hydrocarbon oil that functions as a non-antigenic adjuvant, meaning it stimulates the immune system without being the target of the immune response itself. medchemexpress.com Its adjuvant properties are central to its ability to induce autoimmune conditions in susceptible animal models. researchgate.net The mechanisms through which hydrocarbon oil adjuvants like pristane work involve inducing a localized, chronic inflammatory response. nih.gov This inflammation leads to the recruitment and activation of various immune cells, including T cells and B cells. medchemexpress.com

The adjuvant effect of pristane is characterized by its ability to:

Induce Cytokine Production: It stimulates the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-alpha. researchgate.net

Activate T-cells: In rats, pristane induces MHC class II-restricted, arthritogenic T cells. medchemexpress.com

Promote Polyclonal Hypergammaglobulinemia: It causes a general increase in immunoglobulin levels, a feature also seen in systemic lupus erythematosus (SLE). nih.gov

This powerful, non-specific immune stimulation is the foundation for pristane's use in creating experimental models of autoimmunity. wikipedia.orgresearchgate.net While this compound itself is a derivative, the immunological phenomena observed in these models are primarily attributed to the adjuvant actions of pristane.

Table 2: Adjuvant Properties of Pristane

| Property | Description | Mechanism/Effect | Reference(s) |

|---|---|---|---|

| Adjuvant Type | Non-antigenic hydrocarbon oil | Enhances immune response without being a specific target. | medchemexpress.com |

| Primary Function | Immune stimulation | Induces a local, chronic inflammatory response (lipogranulomas). | nih.gov |

| Cellular Effects | T-cell and B-cell activation | Expands CD4+ and CD8+ T cells and B cells in draining lymph nodes. Induces MHC class II-restricted, arthritogenic T cells. | medchemexpress.com |

| Cytokine Induction | Pro-inflammatory cytokine release | Stimulates production of IL-6, IL-12, TNF-alpha, and Type I Interferons. | researchgate.netfrontiersin.org |

| Humoral Response | Polyclonal hypergammaglobulinemia | Leads to a broad increase in antibody production. | nih.gov |

Induction of Autoimmune and Inflammatory Conditions in Experimental Models

The most significant application of pristane in preclinical research is its use to induce autoimmune and inflammatory diseases that mimic human conditions, particularly rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). wikipedia.orgnih.gov A single injection of pristane can trigger a complex, long-lasting autoimmune disease in genetically susceptible, non-autoimmune-prone mice and rats. researchgate.netbmj.comtandfonline.com

Pristane-Induced Arthritis (PIA) in Rats: A single intradermal injection of pristane in susceptible rat strains, such as the Dark Agouti (DA) rat, induces a chronic, relapsing arthritis that closely resembles human RA. neurofit.comredoxis.seplos.org The key features of PIA include:

Chronic and Erosive Arthritis: The model is characterized by severe joint inflammation, pannus formation, and the erosive destruction of cartilage and bone. neurofit.comnih.gov

T-Cell Dependence: The disease is dependent on T-cells, specifically CD4+ T-cells that are MHC class II-restricted. medchemexpress.comredoxis.senih.gov

High Incidence and Reproducibility: PIA has a high incidence rate (often approaching 100%) and a reproducible disease course, making it a valuable model for testing anti-arthritic therapies. redoxis.seplos.orgnih.gov

Genetic Influence: Susceptibility to PIA is influenced by both Major Histocompatibility Complex (MHC) and non-MHC genes. nih.gov

Pristane-Induced Lupus (PIL) in Mice: In various mouse strains, particularly BALB/c and C57BL/6, a single intraperitoneal injection of pristane induces a systemic autoimmune disease with many features of human SLE. bmj.comtandfonline.comnih.gov This model is crucial for studying gene-environment interactions in autoimmunity. nih.gov The characteristics of PIL include:

Lupus-Specific Autoantibodies: Mice develop a range of autoantibodies characteristic of lupus, including anti-dsDNA, anti-Sm, and anti-ribonucleoprotein (RNP) antibodies. nih.govnih.gov

Immune Complex Glomerulonephritis: A hallmark of the model is the deposition of immune complexes in the kidneys, leading to severe nephritis, a major cause of morbidity in human SLE. bmj.comnih.gov

Dependence on Type I Interferon: The development of the lupus-like disease is highly dependent on the overproduction of type I interferons (IFN-α/β), a key pathway also implicated in human SLE. nih.govbmj.comnih.gov This IFN production is mediated through Toll-like receptor 7 (TLR7) signaling. nih.govbmj.com

Neuropsychiatric Manifestations: Recent studies have shown that PIL mice also develop neuropsychiatric symptoms, such as anxiety- and depression-like behaviors, making it a suitable model for studying neuropsychiatric lupus (NPSLE). nih.gov

Table 3: Characteristics of Pristane-Induced Autoimmune Models

| Model | Animal | Human Disease Mimicked | Key Pathological Features | Autoantibodies Produced | Key Mechanism | Reference(s) |

|---|---|---|---|---|---|---|

| Pristane-Induced Arthritis (PIA) | Rat (e.g., Dark Agouti) | Rheumatoid Arthritis (RA) | Chronic, symmetric, erosive polyarthritis; pannus formation; T-cell infiltration. | Rheumatoid Factor, Anti-collagen type II. | T-cell dependent; MHC class II-restricted. | neurofit.comredoxis.seplos.orgnih.govnih.gov |

| Pristane-Induced Lupus (PIL) | Mouse (e.g., BALB/c) | Systemic Lupus Erythematosus (SLE) | Immune complex glomerulonephritis; mild erosive arthritis; lipogranulomas; neuropsychiatric symptoms. | Anti-dsDNA, anti-Sm, anti-RNP, anti-histone. | Type I Interferon-dependent; TLR7 signaling. | nih.govbmj.comtandfonline.comnih.govnih.gov |

Research Applications and Model Systems for Studying Methyl Pristanate

In Vitro Cellular and Biochemical Models

In vitro models, including cultured cells and recombinant systems, are indispensable tools for dissecting the molecular pathways involving methyl pristanate (B1259802) at a cellular level.

Cultured human skin fibroblasts are a cornerstone for studying the degradation of branched-chain fatty acids like pristanic acid. nih.govnih.gov These cells provide a robust system to investigate inherited metabolic disorders where the breakdown of such fatty acids is impaired. nih.gov In these studies, fibroblasts are often incubated with labeled forms of fatty acids, such as [1-¹⁴C]-labeled pristanic acid, to trace their metabolic fate. nih.gov

Research has shown that human skin fibroblasts can effectively degrade pristanic acid. nih.gov The process of β-oxidation of pristanic acid occurs within peroxisomes, cellular organelles responsible for breaking down various molecules. nih.govresearchgate.net This degradation yields propionyl-CoA, which can be further metabolized by the cell. nih.gov

Fibroblast models have been particularly crucial in elucidating the pathophysiology of peroxisomal disorders. For instance, cells from patients with Zellweger syndrome and infantile Refsum's disease show a reduced ability to β-oxidize branched-chain fatty acids. nih.gov Conversely, fibroblasts from individuals with X-linked adrenoleukodystrophy (ALD) exhibit normal degradation of pristanic acid, a finding that has helped differentiate the specific enzymatic defects in these conditions. nih.gov Studies on fibroblasts from patients with Refsum's disease, a disorder characterized by the accumulation of phytanic acid, have demonstrated that while the initial conversion of phytanic acid is blocked, the subsequent oxidation of pristanate proceeds at a normal rate. jci.org This indicates that the enzymatic machinery for pristanate degradation is intact in these patients. jci.org

| Model System | Key Findings in Branched-Chain Fatty Acid Degradation | Reference |

| Cultured Human Skin Fibroblasts | Degrade pristanic acid to propionyl-CoA via peroxisomal β-oxidation. | nih.gov |

| Fibroblasts from Zellweger Syndrome Patients | Reduced β-oxidation of branched-chain fatty acids. | nih.gov |

| Fibroblasts from Infantile Refsum's Disease Patients | Reduced β-oxidation of branched-chain fatty acids. | nih.gov |

| Fibroblasts from X-linked Adrenoleukodystrophy Patients | Normal β-oxidation of pristanic acid. | nih.gov |

| Fibroblasts from Refsum's Disease Patients | Normal oxidation of pristanate, despite a block in phytanic acid oxidation. | jci.org |

Recombinant cell lines are engineered to express specific genes, making them powerful tools for studying molecular interactions, such as those between a ligand and its receptor. In the context of methyl pristanate, its de-esterified form, pristanic acid, has been identified as a natural ligand for the peroxisome proliferator-activated receptor alpha (PPARα). nih.gov

Recombinant cell line systems are used to perform receptor activation assays. These assays typically involve cells that have been genetically modified to contain a reporter gene linked to a PPAR response element (PPRE). When a ligand like pristanic acid binds to and activates PPARα, the receptor complex binds to the PPRE, driving the expression of the reporter gene. The activity of the reporter gene can then be measured, providing a quantitative assessment of receptor activation.

Studies have shown that pristanic acid activates PPARα in a concentration-dependent manner. nih.gov Significant activation is observed at concentrations as low as 1 microMolar. nih.gov This trans-activation is specific to PPARα, with negligible effects on PPARδ and PPARγ. nih.gov These findings are significant because they suggest that pristanic acid, present in human plasma, can act as a physiological regulator of PPARα, a key transcription factor involved in lipid metabolism. nih.gov

| Receptor | Ligand | Effect | Model System | Reference |

| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | Pristanic Acid | Concentration-dependent activation | Recombinant Cell Lines | nih.gov |

| Peroxisome Proliferator-Activated Receptor Delta (PPARδ) | Pristanic Acid | Negligible activation | Recombinant Cell Lines | nih.gov |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Pristanic Acid | Negligible activation | Recombinant Cell Lines | nih.gov |

Glioblastoma is an aggressive form of brain cancer, and cell lines derived from these tumors, such as U87 and T98, are widely used in cancer research. nih.govcytion.comnih.gov These cell lines serve as in vitro models to screen for potential anti-cancer compounds and to investigate the molecular mechanisms of tumor growth and progression. cytion.com

While direct studies on this compound in glioblastoma cell lines are not extensively documented in the provided context, research on other methyl esters, such as methyl rosmarinate (B7790426) and 9"-lithospermic acid methyl ester, highlights the utility of these models. nih.govnih.gov In these studies, glioblastoma cell lines are treated with the compounds to assess their effects on cell viability, cell cycle, and migration. nih.govnih.gov For example, methyl rosmarinate has been shown to reduce cell viability and inhibit migration in both U87 and T98 cell lines. nih.gov

Given that pristanic acid can influence cellular metabolism and signaling through PPARα activation, investigating the effects of this compound in glioblastoma cell lines is a logical area for future research. Such studies could explore whether this compound affects cancer cell proliferation, apoptosis, or sensitivity to chemotherapy, potentially uncovering new therapeutic avenues.

| Cell Line | Origin | Common Research Applications | Reference |

| U87 MG | Human Glioblastoma | Studying cancer growth, molecular mechanisms, and drug efficacy. | nih.govcytion.comnih.gov |

| T98 | Human Glioblastoma | Investigating cell cycle, drug resistance, and anti-cancer compound effects. | nih.govnih.gov |

Microbial Metabolism and Biotransformation Studies

Microorganisms play a critical role in the breakdown of organic compounds in the environment. The study of how bacteria and other microbes metabolize substances like this compound is vital for understanding bioremediation and the global carbon cycle.

Certain bacteria have the remarkable ability to use hydrocarbons, including branched-chain alkanes like pristane (B154290), as their sole source of carbon and energy for growth. researchgate.netasm.orgoup.com Genera such as Rhodococcus, Mycobacterium, and Brevibacterium have been shown to metabolize pristane. researchgate.netasm.orgoup.com

During the microbial degradation of pristane, a series of metabolic intermediates are produced. researchgate.netasm.org Through techniques like gas chromatography and mass spectrometry, researchers have identified this compound as one of the metabolites formed by organisms like Brevibacterium erythrogenes during pristane metabolism. asm.org The metabolic pathway often involves the oxidation of the alkane to an alcohol, then to an aldehyde, and finally to a carboxylic acid (pristanic acid), which is then esterified to this compound. asm.org The ability of these bacteria to utilize pristane for growth underscores their metabolic versatility and their importance in the natural cycling of hydrocarbons. researchgate.netasm.org

| Bacterial Genus | Substrate | Key Metabolite | Significance | Reference |

| Brevibacterium | Pristane | This compound | Utilization as a carbon source for growth. | asm.org |

| Rhodococcus | Pristane | Various dicarboxylic acids | Catabolism via mono- and di-terminal oxidation. | researchgate.net |

| Mycobacterium | Pristane | Various acidic intermediates | Effective growth on pristane. | researchgate.net |

The microbial breakdown of complex organic molecules is a key process in the detoxification of contaminated environments. google.compjoes.com this compound and its parent compounds are components of larger classes of organic pollutants, such as naphthenic acids found in oil sands process-affected water. google.com

Research into the biodegradation of these complex mixtures has identified metabolic pathways involved in the breakdown of branched fatty acids like pristanate. google.com For example, the acyl-CoA synthetase enzyme, which is involved in the activation of pristanate, has been identified as playing a role in the degradation of these toxic organic compounds. google.com The study of how microbial communities degrade these compounds is essential for developing bioremediation strategies for industrial wastewater and polluted sites. google.comfrontiersin.org Understanding the genes, enzymes, and pathways involved in the metabolism of compounds like this compound can lead to the engineering of microorganisms with enhanced degradation capabilities. google.com

Synthetic Methodologies for Isoprenoid Fatty Acid Esters

The study and analysis of isoprenoid fatty acids and their esters, such as this compound, are crucial in various fields of research. Their unique branched structures necessitate specific synthetic and analytical approaches. The following sections detail the chemical synthesis of this compound and its pivotal role as a reference material in the evolving field of lipidomics.

Chemical Synthesis Approaches for this compound

This compound (methyl 2,6,10,14-tetramethylpentadecanoate) is the methyl ester of pristanic acid. ontosight.ai Its chemical synthesis is primarily achieved through the direct esterification of pristanic acid with methanol (B129727). This reaction is a fundamental process in organic chemistry, where a carboxylic acid and an alcohol react to form an ester and water. To drive the equilibrium towards the product (the ester), the reaction is typically conducted under acidic conditions with an excess of methanol.

Several acidic catalysts are effective for this transformation. Common laboratory methods include:

Methanolic Hydrogen Chloride (HCl) : A solution of hydrogen chloride in methanol serves as an excellent catalyst. The lipid or free fatty acid is dissolved in the methanolic HCl and heated, often under reflux, for a period ranging from thirty minutes to several hours to ensure complete conversion. aocs.org

Boron Trifluoride (BF₃)-Methanol : A 12-14% solution of boron trifluoride in methanol is a potent catalyst that can achieve complete esterification of free fatty acids in a matter of minutes under reflux conditions. aocs.org This reagent is also capable of transesterifying more complex lipids to their corresponding fatty acid methyl esters (FAMEs), although this may require longer reaction times. aocs.org

Sulfuric Acid (H₂SO₄) in Methanol : A dilute solution of sulfuric acid in methanol is another effective catalyst for esterification. However, care must be taken as concentrated sulfuric acid at high temperatures can be a strong oxidizing agent, potentially leading to the degradation of sensitive molecules, though this is less of a concern for saturated fatty acids like pristanic acid. aocs.org

In a typical procedure, pristanic acid is combined with a significant excess of methanol and a catalytic amount of acid. The mixture is then heated to reflux for a specified duration. After the reaction is complete, the mixture is cooled, and the this compound is extracted using a nonpolar solvent like hexane. The extract is then washed to remove the acid catalyst and any unreacted starting material before the solvent is evaporated to yield the purified ester.

This conversion to the methyl ester is not only a synthetic route but also a common sample preparation step in analytical chemistry, particularly for gas chromatography (GC). The esterification process, also known as derivatization in this context, increases the volatility of the fatty acid, making it suitable for analysis by GC coupled with mass spectrometry (GC-MS) for identification and quantification. nrel.gov

| Catalyst System | Typical Conditions | Key Features |

| Methanolic HCl | Reflux for 1-2 hours or 50°C overnight. | All fatty acids are esterified at approximately the same rate. aocs.org |

| Boron Trifluoride-Methanol | Reflux for as little as 2 minutes for free acids. | Powerful and fast-acting catalyst for both esterification and transesterification. aocs.org |

| Sulfuric Acid-Methanol | Reflux until the reaction is complete. | Effective, but conditions must be controlled to prevent side reactions with sensitive lipids. aocs.org |

Development of Reference Materials for Lipidomics Research

Lipidomics, the large-scale study of cellular lipids, relies heavily on high-resolution analytical techniques, predominantly mass spectrometry (MS) coupled with chromatography. nih.govnih.gov The accuracy, reproducibility, and comparability of data generated by these complex methods are paramount for meaningful biological interpretation. nih.gov This necessitates the development and use of well-characterized reference materials.

A reference material is a substance or material sufficiently homogeneous and stable with respect to one or more specified properties, which has been established to be fit for its intended use in a measurement process. sigmaaldrich.com In lipidomics, reference materials serve several critical functions:

Method Validation : They are used to develop and validate analytical methods, ensuring that a given workflow can accurately identify and quantify specific lipids.

Quality Control (QC) : They are analyzed alongside study samples to monitor the performance and stability of the analytical system over time. lcms.cz

Inter-laboratory Harmonization : The use of common reference materials allows for the comparison and standardization of results generated across different laboratories and platforms, which is crucial for large-scale and collaborative studies. nih.gov

This compound serves as an important reference standard in analytical and biochemical studies, particularly in research focused on the metabolism of branched-chain fatty acids. ontosight.ai Its accumulation is linked to certain peroxisomal disorders, making its accurate quantification essential for diagnostic and research purposes. ontosight.ainepjol.infossiem.org As a commercially available, high-purity compound, it can be used as an external standard to create calibration curves for quantification or be included in standard mixtures to verify chromatographic retention times and mass spectral fragmentation patterns. ontosight.ai

The development of a Certified Reference Material (CRM) is a rigorous process often undertaken by national metrology institutes like the National Institute of Standards and Technology (NIST). sigmaaldrich.cominorganicventures.com This process involves:

Synthesis and Purification : Ensuring the compound is of the highest possible purity.

Characterization : Using multiple analytical techniques to confirm the identity and structure of the compound.

Value Assignment : Quantitatively determining the purity or concentration of the material with a stated uncertainty.

Stability and Homogeneity Testing : Ensuring the material is stable over time and consistent across all units.

Future Research Directions and Unexplored Avenues for Methyl Pristanate Investigation

Elucidation of Inconclusive Disease Correlations and Mechanisms

The relationship between pristanate (B1259802), the de-esterified form of methyl pristanate, and various diseases, particularly hepatobiliary cancers, is currently ambiguous and warrants further investigation. nih.gov Some studies suggest that elevated pristanate levels might be associated with an increased risk of liver cancer, potentially due to its connection with liver function and abnormalities in specific metabolic pathways. nih.govresearchgate.net Conversely, other research indicates a possible protective role for pristanate in preventing liver conditions like fatty liver, which could in turn lower the risk of liver cancer. nih.govresearchgate.net A Mendelian randomization study identified pristanate as one of ten metabolites that were protective factors for hepatocellular carcinoma (HCC) and cholangiocarcinoma (CCA), suggesting that higher levels of these metabolites could decrease the risk of these cancers. researchgate.netnih.gov

This conflicting evidence highlights the need for more in-depth research to clarify the precise role of pristanate in the development of hepatobiliary tumors. nih.gov Future studies should aim to unravel the biological mechanisms underlying these correlations, which could pave the way for early intervention and new treatment strategies. researchgate.netnih.gov The accumulation of pristanic acid is also a hallmark of several inherited peroxisomal disorders, including Refsum disease, Zellweger syndrome, and α-methylacyl-CoA racemase deficiency. nih.govebi.ac.ukmedlink.com While the focus has often been on its precursor, phytanic acid, further research into the specific contributions of pristanic acid to the pathology of these diseases is crucial. nepjol.info

Comprehensive Characterization of Biological and Biochemical Properties

A more thorough understanding of the biological and biochemical properties of this compound and its acid form, pristanic acid, is essential. Pristanic acid is a known natural ligand for the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism. researchgate.netwikipedia.org The activation of PPARα by pristanic acid can influence metabolic processes, proliferation, and apoptosis, and upregulate the expression of α-methylacyl-CoA racemase (AMACR), an enzyme involved in the degradation of branched-chain fatty acids and bile acids. researchgate.net

Further investigation is needed to fully elucidate the downstream effects of PPARα activation by pristanic acid and to identify other potential cellular receptors and signaling pathways it may modulate. For instance, both phytanic acid and pristanic acid have been shown to mediate intracellular calcium signaling through the activation of the free fatty acid receptor GPR40, suggesting a role in cellular toxicity. nih.gov The chemical, biochemical, and biological properties of many isoprenoid fatty acids, including pristanate, are still poorly understood, and further research in this area is critical. researchgate.net

Advancements in Analytical Techniques for Isoprenoid Fatty Acid Profiling

The accurate and efficient analysis of isoprenoid fatty acids like pristanic acid is fundamental to advancing research in this field. Current methods often rely on gas chromatography (GC) and mass spectrometry (MS). researchgate.netnih.gov While effective, there is a continuous need for more refined and accurate analytical methods. db-thueringen.de

Future advancements should focus on improving the separation and identification of complex mixtures of fatty acid isomers. mdpi.com Techniques such as comprehensive two-dimensional gas chromatography (GC×GC) can enhance the separation of fatty acid methyl esters (FAMEs). db-thueringen.de The development of new derivatization techniques and the use of advanced detectors can also improve sensitivity and selectivity. nih.gov Furthermore, the application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a rapid and sensitive method for the quantitative profiling of various lipids, including fatty acids, with minimal sample preparation. unitn.it The development of methods that can distinguish between diastereoisomers of this compound is also an area for improvement. nih.gov The ongoing development of high-resolution gas chromatography and magnetic sector mass spectrometry promises detection limits in the low parts-per-trillion range, which will be invaluable for studying these compounds in biological and environmental samples. nih.gov

Therapeutic Potential and Targeted Interventions Based on Metabolic Pathways

Exploring the therapeutic potential of modulating this compound levels and its associated metabolic pathways is a promising future research direction. Given that pristanic acid is a natural PPARα ligand, targeting this pathway could have therapeutic implications. researchgate.netwikipedia.org For example, PPARγ ligands have shown promise in improving insulin (B600854) sensitivity, suggesting that targeting PPARs could be a strategy for metabolic diseases. researchgate.net

The intricate connections between metabolic pathways and disease suggest that targeting these pathways could be a novel therapeutic approach. mdpi.combmbreports.orgoncology-central.com For instance, understanding the metabolic reprogramming in cancer could lead to the development of treatments that specifically target the metabolic vulnerabilities of tumor cells. bmbreports.org The simulation of metabolic pathway models can help to understand the influence of genetic variants on metabolite concentrations and identify potential therapeutic targets. researchgate.net Unveiling the metabolic foundations of diseases where pristanate levels are altered could open up new avenues for early prediction and targeted interventions. researchgate.netspringermedizin.de

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing methyl pristanate, and how can their purity be validated?

- Methodological Answer : Synthesis typically involves esterification of pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) using methanol under acidic catalysis. Purity validation requires gas chromatography-mass spectrometry (GC/MS) with reference standards (e.g., 98% purity, CAS 1001-80-5 ). Ensure calibration with certified reference materials and report retention indices, peak resolution, and spectral matches to mitigate contamination risks. For reproducibility, document reaction conditions (temperature, solvent ratios) and purification steps (e.g., column chromatography) .

Q. How does this compound interact with peroxisomal beta-oxidation pathways in mammalian systems?

- Methodological Answer : this compound is metabolized via peroxisomal β-oxidation to propionyl-CoA, a process critical for lipid homeostasis. To study this, use isotope-labeled this compound (e.g., deuterated analogs) in cell cultures or animal models. Quantify intermediates via LC-MS/MS and monitor enzyme activity (e.g., acyl-CoA oxidase) in peroxisome-enriched fractions. Compare with phytanic acid degradation to identify pathway-specific bottlenecks .

Q. What are the primary challenges in quantifying this compound in complex biological matrices like plasma?

- Methodological Answer : Key challenges include co-elution with structural analogs (e.g., methyl phytanate) and low endogenous concentrations. Address this by:

- Employing high-resolution GC or LC columns (e.g., polar capillary columns for better separation).

- Using derivatization agents (e.g., BSTFA) to enhance volatility and detection sensitivity.

- Validating recovery rates via spike-and-recovery experiments in pooled plasma samples .

Advanced Research Questions

Q. How can researchers optimize chromatographic separation of this compound from structural analogs like methyl phytanate?

- Methodological Answer : Optimize separation using:

- Column Selection : Polar stationary phases (e.g., DB-WAX for GC) to resolve branched-chain isomers.

- Temperature Gradients : Adjust ramp rates (e.g., 2°C/min) to differentiate retention times.

- Tandem MS : Use precursor ion scanning (m/z 268 for this compound vs. m/z 282 for phytanate) to confirm identity. Validate with reference standards and report resolution values (R > 1.5) .

Q. What strategies address discrepancies in reported pharmacokinetic properties of this compound across studies?

- Methodological Answer : Discrepancies often arise from variability in experimental models (e.g., species differences in peroxisomal enzyme expression). To resolve:

- Conduct systematic reviews with meta-analysis (PRISMA guidelines) to aggregate data.

- Apply sensitivity analysis to identify confounders (e.g., diet, age).

- Use standardized dosing protocols and harmonize analytical methods (e.g., uniform LC-MS conditions) .